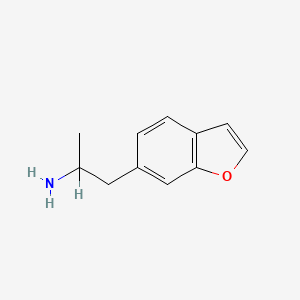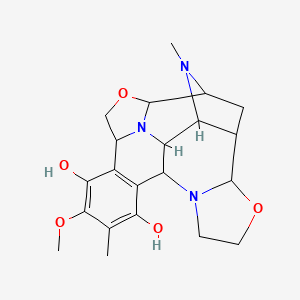
Bioxalomycin alpha2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bioxalomycin alpha2 is a natural product found in Streptomyces with data available.
Scientific Research Applications
Synthesis and Antibiotic Properties
- Total Synthesis: Bioxalomycin alpha2, along with other tetrahydroisoquinoline antitumor antibiotics like naphthyridinomycin and lemonomycin, has been a subject of interest in synthetic organic chemistry. Recent progress in its total synthesis highlights its potential as a therapeutically significant compound (Siengalewicz, Rinner, & Mulzer, 2008).
Application in Antitumor Research
- Antitumor Activity: The bioxalomycin family of antibiotics, including bioxalomycin alpha2, is part of ongoing research for their potential as antitumor agents. Their complex molecular structures make them attractive candidates for cancer treatment research (Herberich, Kinugawa, Vázquez, & Williams, 2001).
Role in Environmental Studies
- Environmental Impact of Antibiotics: While not directly related to bioxalomycin alpha2, studies on the environmental impact of antibiotics, including their presence in aquatic environments and effects on non-target species, provide context for understanding the broader implications of antibiotic use and disposal (Kovaláková et al., 2020).
Broader Applications of Bacteriocins
- Bacteriocins Research: Research into bacteriocins, which are antimicrobial peptides, includes studying compounds like bioxalomycin alpha2. These studies explore applications beyond food preservation, such as potential clinical antimicrobials or immune-modulating agents (Chikindas, Weeks, Drider, Chistyakov, & Dicks, 2018).
properties
Product Name |
Bioxalomycin alpha2 |
|---|---|
Molecular Formula |
C21H27N3O5 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
9-methoxy-10,22-dimethyl-4,17-dioxa-2,14,22-triazaheptacyclo[11.10.0.02,6.03,21.07,12.014,18.019,23]tricosa-7(12),8,10-triene-8,11-diol |
InChI |
InChI=1S/C21H27N3O5/c1-8-17(25)13-12(18(26)19(8)27-3)11-7-29-21-10-6-9-14(22(10)2)16(24(11)21)15(13)23-4-5-28-20(9)23/h9-11,14-16,20-21,25-26H,4-7H2,1-3H3 |
InChI Key |
ZPHGBBFZDUZEDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C3COC4N3C5C2N6CCOC6C7C5N(C4C7)C)C(=C1OC)O)O |
synonyms |
ioxalomycin alpha(2) bioxalomycin alpha2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Thiourea, N-[2-(9-acridinylamino)ethyl]-N,N'-dimethyl-](/img/structure/B1241660.png)
![[2-[5-[2-(cyclopropylmethylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-(4-methylpiperazin-1-yl)methanone](/img/structure/B1241661.png)
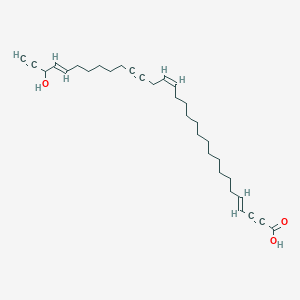
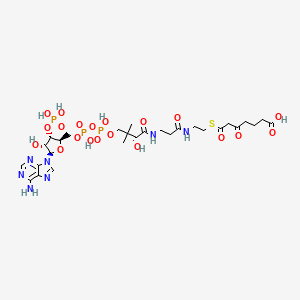

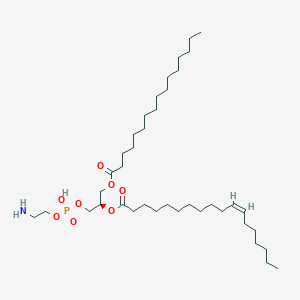
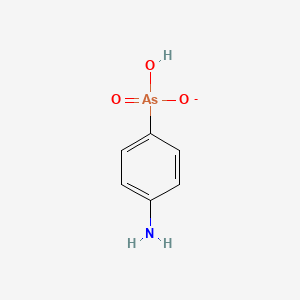
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B1241673.png)
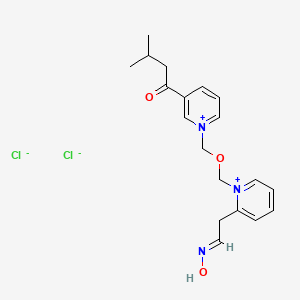
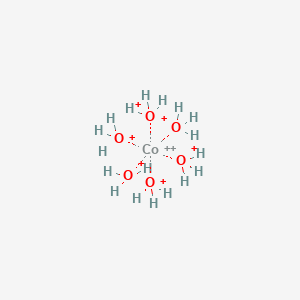
![N-[(E)-1-(4-imidazol-1-ylphenyl)ethylideneamino]-2-(4-methyl-2-propan-2-ylphenoxy)acetamide](/img/structure/B1241678.png)
![4-[(E)-N-[(3,5-dichloropyridin-2-yl)amino]-C-methylcarbonimidoyl]-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B1241679.png)
